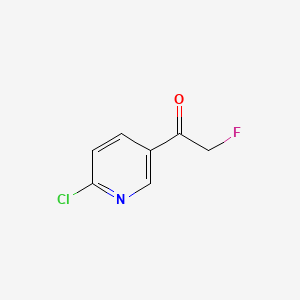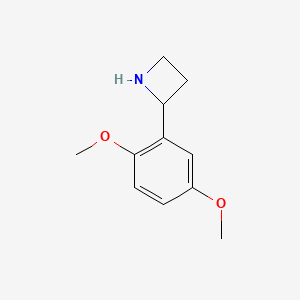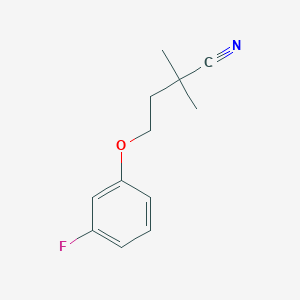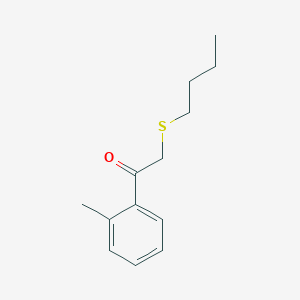
1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a fluorinated ethanone group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one typically involves the reaction of 6-chloropyridine with a fluorinated ethanone precursor. One common method is the nucleophilic substitution reaction where 6-chloropyridine reacts with 2-fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can facilitate better control over reaction parameters such as temperature and pressure, leading to a more consistent product quality.
化学反応の分析
Types of Reactions: 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The fluorinated ethanone group can enhance its binding affinity to target proteins, while the chloropyridine moiety can influence its overall pharmacokinetic properties.
類似化合物との比較
1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one: can be compared with other halogenated pyridine derivatives such as:
Uniqueness: The presence of a fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound in the development of pharmaceuticals and other bioactive molecules.
特性
分子式 |
C7H5ClFNO |
|---|---|
分子量 |
173.57 g/mol |
IUPAC名 |
1-(6-chloropyridin-3-yl)-2-fluoroethanone |
InChI |
InChI=1S/C7H5ClFNO/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3H2 |
InChIキー |
YPLPGVHCMAAWGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(=O)CF)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid](/img/structure/B13532152.png)

![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)






![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)



